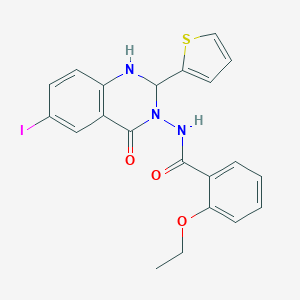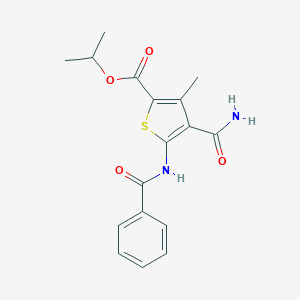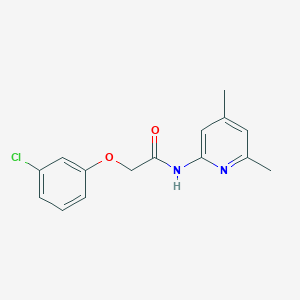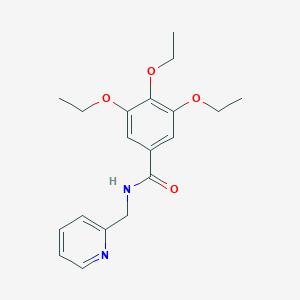![molecular formula C19H22N2O7S B331074 ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B331074.png)
ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(aminocarbonyl)-3-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzoic acid with ethyl 3-methyl-4-aminothiophene-2-carboxylate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic ring in the thiophene moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitronium tetrafluoroborate (NO₂BF₄) can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of ethyl 4-(aminocarbonyl)-3-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the biological context and the specific target being studied. For instance, in medicinal applications, it may inhibit a key enzyme involved in a disease pathway, thereby exerting therapeutic effects.
Comparison with Similar Compounds
- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
- Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
- Ethyl 4-(3,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate
Comparison: ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, solubility, or specificity for certain targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H22N2O7S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
ethyl 4-carbamoyl-3-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C19H22N2O7S/c1-6-28-19(24)15-9(2)13(16(20)22)18(29-15)21-17(23)10-7-11(25-3)14(27-5)12(8-10)26-4/h7-8H,6H2,1-5H3,(H2,20,22)(H,21,23) |
InChI Key |
OFBFSUZBQDEUEJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[Mesityl(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B330995.png)
![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B330996.png)
![2-(3-chlorophenoxy)-N-[4-(4-{[2-(3-chlorophenoxy)propanoyl]amino}phenoxy)phenyl]propanamide](/img/structure/B330997.png)
![4-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B330998.png)
![5-[4-(Benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B330999.png)
![(5Z)-2-(4-bromoanilino)-5-[(4-ethoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B331000.png)
![DIETHYL 5-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B331002.png)
![Ethyl 2-[(2-phenylbutanoyl)amino]benzoate](/img/structure/B331005.png)

![5-(3,4-dichlorophenyl)-N-[(4-methoxyphenyl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B331008.png)

![Ethyl 2-[(cyclopropylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331012.png)
